C.I. Reactive red 2

Description

Significance and Prevalence in Industrial Applications and Environmental Contexts

C.I. Reactive Red 2 is extensively used in the textile industry for dyeing and printing cotton, viscose, wool, and silk. worlddyevariety.commade-in-china.com Its application extends to the paper industry and as a biological staining agent in laboratory settings. smolecule.com However, the dyeing process is not entirely efficient, and a significant portion of the dye is lost to wastewater. bioline.org.br This discharge of colored effluents into water bodies is a major environmental concern, as the dye is toxic and its stable aromatic structure makes it resistant to conventional wastewater treatment methods. scientific.netnih.gov The presence of this compound in industrial wastewater has prompted extensive research into effective remediation strategies, including advanced oxidation processes (AOPs), adsorption, and microbial degradation. nih.govomicsonline.org

Chemical Classification and Structural Features of this compound

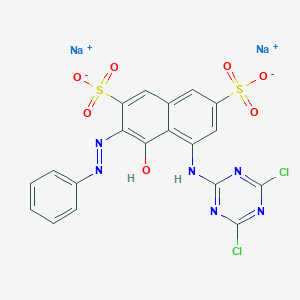

This compound is classified as a monoazo reactive dye. worlddyevariety.com Its chemical formula is C₁₉H₁₀Cl₂N₆Na₂O₇S₂. smolecule.com The structure of this dye is characterized by three key components that dictate its properties and function: the azo chromophore, reactive groups, and sulfonate groups.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |

| CAS Number | 17804-49-8 |

| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ |

| Molecular Weight | 615.3 g/mol |

| Data sourced from multiple references. smolecule.com |

The color of this compound is attributed to its azo chromophore, which consists of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. researchgate.net This conjugated system absorbs light in the visible spectrum, resulting in the dye's characteristic red hue. The stability of the azo bond contributes to the dye's resistance to degradation. omicsonline.org

The "reactive" nature of this dye stems from the presence of a dichlorotriazine ring. smolecule.com This heterocyclic group contains two chlorine atoms that can undergo nucleophilic substitution reactions with the hydroxyl groups of cellulose (B213188) fibers under alkaline conditions. smolecule.com This process forms a strong, permanent covalent bond between the dye and the fiber, leading to high wash fastness. smolecule.comncsu.edu While this compound specifically contains a dichlorotriazine group, other reactive dyes may feature a monochlorotriazine group, which is less reactive. nih.gov

This compound contains two sulfonate (-SO₃⁻) groups. smolecule.com These anionic groups are crucial for imparting water solubility to the dye molecule. vulcanchem.com The high solubility is essential for the dyeing process, allowing the dye to be evenly dispersed in the dyebath and to readily come into contact with the fibers. worlddyevariety.com

Reactive Groups (e.g., Monochlorotriazine, Dichlorotriazine)

Research Gaps and Future Directions in this compound Studies

Despite extensive research on this compound, several knowledge gaps remain, presenting opportunities for future investigation. A primary area of focus is the development of more efficient and environmentally benign degradation techniques. While advanced oxidation processes like ozonation and photocatalysis have shown promise, research into optimizing these methods and exploring novel catalytic systems is ongoing. nih.govepa.gov

Another critical research direction is the investigation of the toxicological effects of the dye and its degradation byproducts. While the carcinogenicity of some azo dyes is known, detailed studies on the specific metabolic pathways and long-term environmental fate of this compound and its intermediates are needed. omicsonline.orgscbt.com Furthermore, exploring the potential for microbial degradation using specific bacterial or fungal strains offers a sustainable approach to bioremediation. omicsonline.org Research into identifying and engineering microbes with enhanced dye-degrading capabilities is a promising avenue. Finally, developing more efficient dyeing processes that minimize dye wastage and the synthesis of new reactive dyes with higher fixation rates and lower environmental impact are key goals for future research in textile chemistry.

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZDJOJCYUSIEY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2N6Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6522-86-7 (Parent) | |

| Record name | C.I. Reactive Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10889666, DTXSID70924123 | |

| Record name | C.I. Reactive Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17804-49-8, 106740-69-6, 12226-03-8 | |

| Record name | C.I. Reactive Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Reactive Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Fate and Transport of C.i. Reactive Red 2

Occurrence in Wastewater and Aquatic Ecosystems

As a consequence of its extensive use in textile dyeing, C.I. Reactive Red 2 is frequently detected in industrial wastewater. The dye's high solubility in water facilitates its discharge into effluent streams. iwaponline.comiwaponline.com Improperly treated or untreated wastewater from textile facilities is a primary source of RR2 contamination in aquatic environments. smolecule.commdpi.com Once in aquatic ecosystems, the presence of this dye can disrupt the natural balance. iwaponline.com The strong color of the dye can decrease water transparency, thereby inhibiting the photosynthetic activity of aquatic plants. neptjournal.com Furthermore, reactive dyes like RR2 have been found in various environmental compartments, including water, sediment, and even in aquatic organisms such as fish. iwaponline.com

Persistence and Recalcitrance in Conventional Treatment Systems

This compound is known for its stability and resistance to degradation in conventional wastewater treatment systems. Its complex aromatic structure makes it recalcitrant to breakdown by microorganisms commonly used in biological treatment processes like the activated sludge method. iwaponline.com While activated sludge can be effective for some organic compounds, its efficiency for reactive dyes can be limited by factors such as dye concentration and the presence of other contaminants. iwaponline.com Consequently, a significant portion of the dye can pass through these treatment systems and be discharged into the environment. mdpi.com This persistence necessitates the use of more advanced treatment technologies to achieve effective removal.

Adsorption Phenomena and Mechanisms

Adsorption is a widely studied and effective method for removing dyes like this compound from wastewater. mdpi.comrsc.org This process involves the attachment of dye molecules to the surface of an adsorbent material. mdpi.com

Adsorbent Materials (e.g., Chitin, Activated Carbon, Montmorillonite, Anaerobic Biomass)

A variety of materials have been investigated for their potential to adsorb this compound.

Activated Carbon: Activated carbon, derived from various precursors like citrus fruit peels, grape wood, wild almond shells, and coir pith, has demonstrated high adsorption capacity for RR2. iwaponline.comjocpr.combioline.org.br Its porous structure and large surface area make it a highly effective adsorbent. bioline.org.br

Chitin: Chitin and its derivatives, such as chitosan (B1678972), have also been explored as biosorbents for reactive dyes. smolecule.comcellulosechemtechnol.ro The presence of amino groups on the surface of chitosan can electrostatically attract the anionic sulfonyl groups of reactive dyes. jocpr.comjocpr.com

Montmorillonite: This clay mineral has been shown to be an effective adsorbent for the removal of reactive dyes, with studies indicating that the adsorption process is often monolayer. neptjournal.com

Anaerobic Biomass: Fungal biomass, such as that from Penicillium sp., has been successfully used as a biosorbent for RR2. researchgate.net

Influencing Factors (e.g., Dye Concentration, pH, Temperature, Contact Time)

The efficiency of the adsorption process is influenced by several key factors:

Dye Concentration: The initial concentration of the dye in the solution affects the adsorption rate. Generally, the rate of uptake is a function of the initial solute concentration. iwaponline.comresearchgate.net

pH: The pH of the solution is a critical parameter. For many adsorbents, including activated carbon and chitosan-modified materials, a lower pH (acidic conditions) favors the adsorption of anionic dyes like RR2. iwaponline.comresearchgate.netncsu.edu For instance, the highest removal efficiency of RR2 using activated carbon from grape wood was achieved at pH 3. iwaponline.comresearchgate.net

Temperature: Temperature can also influence adsorption rates. In some cases, an increase in temperature leads to a higher adsorption capacity, suggesting an endothermic process. bioline.org.brresearchgate.net

Contact Time: The amount of time the adsorbent is in contact with the dye solution is important. Adsorption is typically rapid initially and then slows down as it approaches equilibrium. iwaponline.combioline.org.br For example, with activated carbon from grape wood, a contact time of 90 minutes was found to be optimal for maximum dye removal. iwaponline.comresearchgate.net

Adsorption Isotherm and Kinetic Models

To understand the adsorption process, various isotherm and kinetic models are applied to the experimental data.

Adsorption Isotherms: These models describe how the dye molecules distribute between the liquid and solid phases at equilibrium. The Langmuir isotherm often provides a good fit for the adsorption of RR2 on materials like activated carbon and montmorillonite, suggesting monolayer adsorption. jocpr.combioline.org.brneptjournal.com The Freundlich isotherm has also been used to describe the adsorption on some materials. researchgate.net The Temkin isotherm was found to best fit the equilibrium data for RR2 adsorption on ZnAl-layered double hydroxides and phosphoric acid-activated carbon. iwaponline.comresearchgate.netresearchgate.net

Adsorption Kinetics: These models describe the rate of dye uptake. The pseudo-second-order kinetic model is frequently found to accurately describe the adsorption of RR2 on various adsorbents, including activated carbons and chitosan-modified materials. iwaponline.comjocpr.combioline.org.brresearchgate.netncsu.edu This suggests that the rate-limiting step may be chemisorption involving the sharing or exchange of electrons between the adsorbent and the dye. jocpr.com

Table 1: Adsorption Parameters for this compound on Various Adsorbents

| Adsorbent | Isotherm Model | Kinetic Model | Max. Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|---|

| Activated Carbon (Coir Pith) | Langmuir | Pseudo-second-order | 2022.9 | 1.0 | bioline.org.br |

| Activated Carbon (Grape Wood) | Temkin | Pseudo-second-order | - | 3 | iwaponline.comresearchgate.net |

| ZnAl-Layered Double Hydroxides | Temkin | Pseudo-second-order | 66.7 | - | researchgate.net |

| Montmorillonite | Langmuir | Pseudo-second-order | - | - | neptjournal.com |

| Chitosan-modified Flax Shive | Langmuir | Pseudo-second-order | - | 2.0 | ncsu.edu |

Degradation Mechanisms and Pathways of C.i. Reactive Red 2

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net AOPs have demonstrated significant potential in the treatment of textile dyes like C.I. Reactive Red 2. researchgate.net These processes are considered a promising alternative technology for the degradation of such organic pollutants. researchgate.net Among the various AOPs, Fenton, photo-Fenton, and photocatalysis have been extensively studied for the degradation of RR2. researchgate.netresearchgate.net

Fenton and Photo-Fenton Oxidation

The Fenton process involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals, which are powerful oxidizing agents capable of degrading organic pollutants. researchgate.netscielo.org.mx The photo-Fenton process is an enhancement of the Fenton process where UV light is used to accelerate the generation of hydroxyl radicals and the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of the degradation process. researchgate.netcasaverdeambiental.com.br

Studies have shown that the photo-Fenton process is superior to the Fenton process for the degradation of this compound. arpnjournals.org For instance, at an initial RR2 concentration of 150 ppm, the Fenton process achieved 69% color degradation in 20 minutes. researchgate.net In contrast, the photo-Fenton process achieved 99.9% color degradation in just 10 minutes under similar conditions, along with a 95% degradation of Chemical Oxygen Demand (COD). researchgate.netarpnjournals.org

Hydroxyl radicals (•OH) are the primary oxidizing species responsible for the degradation of this compound in both Fenton and photo-Fenton processes. rsc.orgrsc.org These radicals are highly electrophilic and react non-selectively with the dye molecules, leading to the cleavage of the chromophoric azo bond (-N=N-) and the aromatic rings. rsc.org This initial attack results in the decolorization of the dye and its subsequent mineralization into simpler, less harmful compounds like CO₂ and H₂O. researchgate.net The crucial role of hydroxyl radicals is confirmed by experiments where the addition of •OH scavengers, such as 2-propanol or t-butyl alcohol, almost completely halts the degradation of the dye. rsc.orgrsc.org Theoretical studies using density functional theory have further elucidated the degradation mechanism, showing that the •OH radical initiates the process by attacking specific carbon and nitrogen sites on the RR2 molecule, leading to bond cleavage. rsc.org

The concentrations of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) are critical parameters that significantly influence the efficiency of the Fenton and photo-Fenton degradation of this compound. rsc.org An optimal ratio of these reagents is necessary to maximize the generation of hydroxyl radicals and, consequently, the degradation of the dye.

Research has shown that increasing the concentration of H₂O₂ from 10 mM to 30 mM enhances the degradation of RR2 from 83.8% to 97.3% within 60 minutes of reaction, due to the increased production of hydroxyl radicals. However, a further increase in H₂O₂ concentration beyond this point does not lead to a significant improvement and can even be detrimental. Excess H₂O₂ can act as a scavenger of hydroxyl radicals, forming less reactive perhydroxyl radicals (HO₂•).

Similarly, the concentration of Fe²⁺ plays a vital role. An increase in the initial Fe²⁺ concentration generally leads to an increase in color degradation, particularly in the initial stages of the reaction. However, an excessive amount of Fe²⁺ can also have a negative effect by reacting with hydroxyl radicals. ekb.eg Studies have identified an optimal molar ratio of dye:Fe²⁺:H₂O₂ for effective degradation. For a 1.63 x 10⁻⁴ mol dm⁻³ solution of RR2, the most effective degradation (over 98%) was achieved with a molar ratio of 1:0.22:8.13. rsc.org Another study found an optimal [Fe²⁺]/[H₂O₂] ratio of 1:20 for achieving almost complete color degradation. In photo-Fenton processes, a [Fe²⁺]/[H₂O₂] molar ratio of 1:80 resulted in 99.9% color degradation in just 10 minutes. researchgate.net

Table 1: Effect of Fe(II) and H₂O₂ on this compound Degradation

| Process | Initial RR2 Concentration | [Fe²⁺]/[H₂O₂] Molar Ratio | Degradation Achieved | Reaction Time | Reference |

|---|---|---|---|---|---|

| Fenton | 100 ppm | 1:20 | ~99.8% Color Degradation | 60 min | |

| Fenton | 1.63 x 10⁻⁴ M | 1:0.22:8.13 (dye:Fe²⁺:H₂O₂) | >98% Degradation | 3 hours | rsc.org |

| Photo-Fenton | 150 ppm | 1:80 | 99.9% Color Degradation | 10 min | researchgate.net |

| Photo-Fenton | 150 ppm | 1:80 | 95% COD Degradation | 10 min | researchgate.netarpnjournals.org |

The pH of the solution is a critical factor in the Fenton and photo-Fenton processes for the degradation of this compound. The generation of hydroxyl radicals is most efficient under acidic conditions, typically at a pH of around 3. brieflands.com At this pH, the iron catalyst remains soluble and catalytically active. As the pH increases, the efficiency of the Fenton reaction decreases because iron ions precipitate as ferric hydroxide (B78521) (Fe(OH)₃), reducing the availability of the catalyst and inhibiting the production of hydroxyl radicals. neptjournal.com

Temperature also influences the rate of degradation. An increase in temperature generally enhances the reaction rate. rsc.org Studies have shown that the degradation of this compound increases with a rise in temperature in the range of 280 K to 327 K. rsc.org However, an optimal temperature is often sought to balance the reaction kinetics with energy costs. For both Fenton and modified Fenton processes, the best removal efficiency for reactive dyes has been observed at 25°C. brieflands.com

Table 2: Optimal pH and Temperature for this compound Degradation

| Process | Optimal pH | Optimal Temperature | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Fenton | ~2.7 | 299 K | >98% | rsc.orgrsc.org |

| Fenton | 3 | 25°C | ~99.8% | |

| Fenton & Modified Fenton | 3 | 25°C | High | brieflands.com |

Influence of Fe(II) and H2O2 Concentrations

Photocatalytic Degradation

Photocatalytic degradation is another effective AOP for the removal of this compound from aqueous solutions. scientific.netscientific.net This process utilizes a semiconductor photocatalyst, which, upon irradiation with light of sufficient energy, generates electron-hole pairs. These charge carriers then react with water and oxygen to produce highly reactive species, including hydroxyl radicals, which in turn degrade the dye molecules. scielo.org.mx

Several semiconductor materials have been investigated for the photocatalytic degradation of this compound, with titanium dioxide (TiO₂), zinc oxide (ZnO), and bismuth tungstate (B81510) (Bi₂WO₆) being among the most studied. scientific.netresearchgate.netcdmf.org.br

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost. scielo.org.mx Studies have shown that TiO₂ coated on PET plastic can effectively degrade RR2 under solar irradiation. scientific.net Using nanosized TiO₂, a color degradation of 98% and a COD removal of 56% were achieved. scientific.netresearchgate.net The efficiency of TiO₂ can be further enhanced by combining it with other materials. For example, a composite of TiO₂ and HZSM-5 zeolite showed higher activity than pure TiO₂, degrading 96.8% of the initial RR2 in 40 minutes. Similarly, a TiO₂/powdered activated carbon (PAC) composite demonstrated improved decolorization efficiency under both UV and visible light. tandfonline.com

Zinc Oxide (ZnO): ZnO is another promising photocatalyst for the degradation of RR2. researchgate.nettsijournals.com Research has demonstrated that under optimal conditions (pH 10, 2.5 g/L ZnO), 100% decolorization of RR2 can be achieved after 30 minutes of UV-A irradiation. researchgate.nettsijournals.com The degradation rate increases with the amount of ZnO up to an optimal loading. dost.gov.ph The process follows pseudo-first-order kinetics, and its efficiency is enhanced by increasing temperature. researchgate.net

Bismuth Tungstate (Bi₂WO₆): Bi₂WO₆ has gained attention as a visible-light-driven photocatalyst. cdmf.org.br Its layered structure facilitates the effective separation of photogenerated electron-hole pairs, leading to high photocatalytic activity. cdmf.org.br Studies have shown that Bi₂WO₆ can effectively degrade RR2 under visible light irradiation. researchgate.net Doping Bi₂WO₆ with materials like boron or carbon nanotubes can further enhance its photocatalytic efficiency by reducing the recombination rate of charge carriers. The primary active species in the Bi₂WO₆ photocatalytic process for RR2 degradation has been identified as the photogenerated hole (h⁺).

Table 3: Performance of Different Photocatalysts in this compound Degradation

| Photocatalyst | Light Source | Degradation Achieved | Reaction Time | Reference |

|---|---|---|---|---|

| Nanosize TiO₂-coated PET | Solar | 98% Color Degradation, 56% COD Removal | 12 hours | scientific.netresearchgate.net |

| TiO₂-HZSM-5 Composite | UV | 96.8% Degradation | 40 min | |

| ZnO | UV-A | 100% Decolorization | 30 min | researchgate.nettsijournals.com |

| Bi₂WO₆ (CNT modified) | Visible Light | 98.9% Removal | 60 min |

UV Irradiation and Solar Irradiation

The degradation of this compound (RR2) can be initiated by UV and solar irradiation, primarily through photocatalysis. In this process, a semiconductor catalyst, such as titanium dioxide (TiO2), is activated by light to generate highly reactive species. smolecule.com

Under solar irradiation, the use of TiO2-coated PET plastic has been shown to be effective in degrading RR2. scientific.net In one study, using 0.4 g/ml of bulk TiO2 resulted in 88% color degradation and 46% COD removal after 12 hours. scientific.netresearchgate.netresearchgate.net The efficiency was enhanced with nanosized TiO2 at the same concentration, achieving 98% color degradation and 56% COD removal. scientific.netresearchgate.net The stability of azo dyes to both visible and UV light is generally high, leading to slow degradation in pure water. scbt.com However, the presence of natural substances like humic materials can accelerate photodecomposition. scbt.com

The degradation process is influenced by several factors. The efficiency of decolorization increases with a higher catalyst-to-titanium ratio and a greater photocatalyst dose. tandfonline.com Conversely, higher initial dye concentrations and an increase in pH tend to decrease the rate of decolorization. tandfonline.comnih.gov

Kinetic Studies and Reaction Parameters

Kinetic studies of this compound degradation consistently show that the process follows pseudo-first-order kinetics. nih.govresearchgate.net This indicates that the reaction rate is directly proportional to the concentration of the dye. The degradation rate is significantly influenced by various operational parameters.

The initial concentration of the dye is a critical factor; a lower initial concentration generally leads to a higher degradation efficiency. nih.gov The pH of the solution also plays a crucial role, with acidic conditions often favoring degradation. nih.gov For instance, in photocatalytic degradation coupled with water jet cavitation, the degradation efficiency was found to increase with decreasing pH. nih.gov

The presence of certain anions can either enhance or inhibit the degradation process. While nitrate (B79036) (NO₃⁻) and sulfate (B86663) (SO₄²⁻) ions have been observed to enhance the degradation of RR2, chloride (Cl⁻) and particularly bicarbonate (HCO₃⁻) ions can significantly reduce the decolorization efficiency. nih.gov

UV/Chlorine Oxidation

The combination of UV irradiation with chlorine is a potent advanced oxidation process (AOP) for the degradation of this compound. nih.gov This method provides significantly higher removal rates for both the dye and its color compared to using either UV irradiation or chlorination alone. nih.govsciengine.com The photolysis of free chlorine (hypochlorous acid and hypochlorite (B82951) ion) by UV light produces strong oxidants, including hydroxyl radicals (•OH) and chlorine radicals (Cl•), which are highly effective in breaking down the complex dye molecule. researchgate.net

Role of Radicals (e.g., •OH)

The high efficiency of the UV/chlorine process is largely attributed to the generation of highly reactive free radicals. The photolysis of chlorine by UV radiation produces hydroxyl radicals (•OH) and chlorine radicals (Cl•). researchgate.netjst.go.jp These radicals, particularly the hydroxyl radical, are powerful, non-selective oxidizing agents that can attack and degrade the dye molecule. nih.gov

Experiments using radical scavengers have confirmed the crucial role of these radicals. The addition of scavengers like nitrobenzene (B124822) or benzoic acid, which react with and neutralize free radicals, was shown to significantly inhibit the removal of RR2 during UV/chlorine oxidation, highlighting the importance of radical-mediated degradation pathways. nih.gov While •OH is a primary oxidant, reactive chlorine species (RCS) such as Cl•, Cl₂•⁻, and ClO• also contribute to the degradation process. jst.go.jpeeer.org

Effect of Chlorine Dose and pH

The efficiency of the UV/chlorine oxidation process is strongly influenced by the chlorine dosage and the pH of the solution.

Chlorine Dose: Increasing the dose of free chlorine generally enhances the removal efficiency of both RR2 and its color. nih.goveeer.org A higher chlorine concentration leads to a greater generation of reactive radicals upon UV irradiation, thus accelerating the degradation of the dye. eeer.org

pH: The pH of the solution affects the speciation of free chlorine and the quantum yield of its photolysis. eeer.org Acidic conditions are generally more favorable for the UV/chlorine process. researchgate.netjst.go.jp This is because hypochlorous acid (HOCl), which is the dominant species at lower pH (below 7.5), has a higher quantum yield for photolysis compared to the hypochlorite ion (OCl⁻) that prevails at higher pH. eeer.org However, some studies have found the highest decolorization for RR2 at a neutral pH of 7. eeer.org The degradation of some micropollutants during UV/chlorine treatment has shown varied responses to pH changes, with some increasing and others decreasing as the pH rises from 6.0 to 8.0. mdpi.com

Ozonation and Combined Processes (e.g., O3/H2O2/Fe3+)

Ozonation and related advanced oxidation processes (AOPs) are highly effective in decolorizing this compound. researchgate.net Ozone can react directly with the dye molecule or decompose to form highly reactive hydroxyl radicals (•OH), which are non-selective oxidants. researchgate.netkuleuven.be

The efficiency of ozonation is pH-dependent. In the O₃ and UV/O₃ systems, decolorization rates follow the order of pH 10 > pH 7 > pH 4. researchgate.net The degradation of organic compounds by ozonation can occur through direct reaction with ozone molecules, typically at acidic pH, or via radical attack from •OH formed during ozone decomposition in aqueous solutions at higher pH. kuleuven.be

Combining ozone with other agents like hydrogen peroxide (H₂O₂), ferric ions (Fe³⁺), and UV light can significantly enhance degradation efficiency. researchgate.netnih.gov These hybrid systems aim to increase the production of hydroxyl radicals. researchgate.net

The decolorization rate constants at pH 7 for various ozone-based systems were found to follow this order: UV/O₃/H₂O₂/Fe³⁺ > UV/O₃/H₂O₂ > UV/H₂O₂/Fe³⁺ > UV/H₂O₂ > UV/O₃ = O₃ ≥ UV/O₃/Fe³⁺ > O₃/Fe³⁺ > O₃/H₂O₂/Fe³⁺ > O₃/H₂O₂ researchgate.net

In a Fenton-like process (Fe²⁺/H₂O₂), it was found that a molar ratio of dye:Fe²⁺:H₂O₂ of 1:0.22:8.13 at a pH of approximately 2.7 was most effective for degrading the dye. nih.gov The addition of •OH scavengers like 2-propanol or t-butyl alcohol almost completely stopped the degradation, confirming the primary role of hydroxyl radicals. nih.gov The photo-Fenton process (UV/Fe²⁺/H₂O₂), has also demonstrated high efficiency, achieving 99.9% color degradation and 95% COD removal in a short reaction time. researchgate.net

Bioremediation and Biodegradation

Bioremediation offers an environmentally friendly approach to breaking down this compound. This process utilizes microorganisms, such as bacteria and fungi, and their enzymatic systems to decolorize and degrade the dye. doi.org

The initial step in the bacterial metabolism of azo dyes like RR2 is the reductive cleavage of the azo bond (-N=N-). omicsonline.orgresearchgate.net This reaction, which typically occurs under anaerobic or anoxic conditions, leads to the formation of aromatic amines. omicsonline.orgresearchgate.net These aromatic amines are generally colorless but may still be hazardous and require further degradation, often under aerobic conditions. omicsonline.org

Several bacterial species have been identified for their ability to degrade RR2. For instance, Pseudomonas spp. have been shown to degrade the dye into intermediates such as 4-aminobenzenesulphonic acid (sulphanilic acid), 4-amino, 3-hydronapthalenesulphonic acid, and 4-amino, 5-hydronapthalene 2,7 disulphonic acid. omicsonline.org These intermediates can be further broken down into simpler compounds like α-ketoglutaric acid. omicsonline.org Studies have demonstrated successful color removal of over 95% and a total organic carbon (TOC) removal of up to 50% using Pseudomonas spp. omicsonline.org White-rot fungi, such as Phanerochaete chrysosporium, are also effective, utilizing enzymes like laccase and manganese peroxidase for decolorization.

The efficiency of biodegradation is influenced by environmental factors such as pH and temperature. While optimal temperatures are often in the range of 25°C–37°C, the optimal pH can vary, with effective decolorization reported under both neutral and alkaline conditions. doi.org

A sequential anoxic/aerobic treatment system has proven effective for the complete biodegradation of the dye. researchgate.net The initial anoxic phase facilitates the cleavage of the azo bond, followed by an aerobic phase where the resulting aromatic amines are mineralized. researchgate.net

Microbial Decolorization and Mineralization

Microbial degradation offers an eco-friendly and cost-effective approach to treating dye-laden wastewater. This process involves the use of microorganisms to decolorize and mineralize the dye, breaking it down into simpler, non-toxic compounds.

Fungal Bioremediation (e.g., Phanerochaete chrysosporium)

The white-rot fungus Phanerochaete chrysosporium has demonstrated significant potential in degrading a wide range of recalcitrant organic pollutants, including this compound. doi.orgresearchgate.net This fungus possesses a powerful extracellular ligninolytic enzyme system that is non-specific and can oxidize a broad spectrum of aromatic compounds. doi.orgtandfonline.com Studies have shown that P. chrysosporium can achieve high decolorization efficiency of reactive dyes. For instance, under optimal conditions, it can decolorize synthetic dye bath effluent by up to 98% within three days. researchgate.net The degradation capacity of this fungus has been linked to its ability to mineralize persistent aromatic pollutants. researchgate.net The efficiency of decolorization by P. chrysosporium can be influenced by the initial dye concentration, with higher concentrations sometimes suppressing the percentage of decolorization. researchgate.net

One study found that inactive mycelium of another fungus, Cunninghamella elegans, could remove 93% of reactive red dye after 120 hours of contact through biosorption. researchgate.net This indicates that both enzymatic degradation and biosorption can be key mechanisms in fungal bioremediation.

Bacterial Consortia (e.g., Chlorella, Sphingomonas paucimobilis, Lactobacillus acidophilus)

Bacterial consortia, or mixtures of different bacterial species, often exhibit enhanced degradation capabilities compared to single strains. A consortium of Chlorella, Sphingomonas paucimobilis, and Lactobacillus acidophilus has been effectively used to decolorize Reactive Red 220 in real textile wastewater. scholarena.com This consortium demonstrated high removal efficiencies for color, chemical oxygen demand (COD), and phenol (B47542) under optimized conditions. scholarena.com The degradation process was confirmed by UV-Visible and FTIR spectroscopy, which showed the disappearance of the dye's characteristic absorption peak and the appearance of new peaks corresponding to metabolites. scholarena.com

Chlorella species have been noted for their ability to biodegrade and biodecolorize numerous azo dyes, breaking them down into basic aromatic amines. scione.com Algae like Chlorella can utilize dyes as a nitrogen source and employ biosorption as a removal mechanism. ijcmas.com

Sphingomonas paucimobilis has been identified as a potent degrader of azo dyes, including a dark red 2B azo dye, achieving up to 98.46% decolorization. journalijar.comjournalijar.com This bacterium can also degrade intermediate metabolites, such as aromatic amines, under certain conditions. journalijar.com

Lactobacillus acidophilus , often found in probiotics, has also shown the ability to degrade azo dyes under anaerobic conditions. nih.gov Studies have demonstrated that L. acidophilus can reduce various water-soluble azo dyes. nih.gov

The synergistic action within a consortium, where different species may target specific bonds in the dye molecule or utilize metabolites produced by others, contributes to the high efficiency of the degradation process. scione.com

Anaerobic Degradation

Anaerobic degradation involves the breakdown of substances in the absence of oxygen. This process is particularly effective for the initial cleavage of the azo bond (-N=N-), which is the chromophore responsible for the color of this compound. omicsonline.org Studies using semicontinuous anaerobic bioreactors have shown that under steady-state conditions, color removal of over 76% can be achieved, primarily through biologically mediated degradation. capes.gov.br The initial mechanism often involves the adsorption of the dye onto the anaerobic biomass, followed by subsequent degradation. capes.gov.br

In a sequential anaerobic/aerobic process, the anaerobic stage is crucial for decolorization, with color reduction averaging 87-89.5% for this compound. bioline.org.br The subsequent aerobic stage further degrades the resulting aromatic amines. bioline.org.br Research has demonstrated that high decolorization efficiencies of over 95% can be achieved for reactive red dyes in batch anaerobic conditions within 24 hours. academicjournals.org The rate of decolorization is often first-order with respect to the dye concentration. capes.gov.bracademicjournals.org

Enzymatic Pathways (e.g., Laccase, Manganese Peroxidase)

The degradation of this compound by microorganisms is primarily facilitated by specific enzymes. White-rot fungi, for instance, produce a suite of extracellular lignin-modifying enzymes (LMEs) that are key to this process. ndpublisher.in The most important of these are laccase and manganese peroxidase (MnP). tandfonline.comndpublisher.in

Laccase is a multi-copper oxidase that catalyzes the oxidation of phenolic and non-phenolic compounds, making it highly effective for dye degradation. doi.org

Manganese Peroxidase (MnP) is another key enzyme that oxidizes Mn(II) to Mn(III), which in turn can oxidize a wide range of aromatic compounds, including dyes. doi.orgtandfonline.com

The presence of both laccase and MnP has been shown to significantly enhance the decolorization of various dyes. ndpublisher.in For example, a white rot fungal isolate, AGYP-1, showed that laccase and MnP were the major enzymes involved in the decolorization of Reactive Red M5B. ndpublisher.in Similarly, the fungus Phanerochaete chrysosporium utilizes both lignin (B12514952) peroxidase (LiP) and MnP for dye degradation. academicjournals.org

The non-specific nature of these enzymes allows them to break down a wide variety of complex aromatic structures found in dyes. doi.org

Optimization of Bioremediation Parameters (e.g., pH, Temperature, Inoculum Size, Carbon/Nitrogen Sources)

The efficiency of microbial degradation of this compound is highly dependent on various physicochemical parameters. Optimizing these factors is crucial for maximizing decolorization and mineralization. jmbfs.orgijarbs.com

| Parameter | Optimal Range/Condition | Effect on Degradation | Supporting Research |

| pH | 4.5 - 9.0 | Affects enzyme activity and microbial growth. For instance, P. chrysosporium shows maximum decolorization at pH 4.5, while a Micrococcus species has an optimum pH of 9. | academicjournals.orgijarbs.com |

| Temperature | 30°C - 37°C | Influences microbial growth rates and enzyme kinetics. P. chrysosporium and Sphingomonas paucimobilis have optimal temperatures around 35-37°C. | journalijar.comresearchgate.net |

| Inoculum Size | 10% (v/v) | A sufficient inoculum is needed to initiate growth, but an excessive amount can lead to competitive inhibition. A 10% inoculum size has been found to be optimal in several studies. | ijarbs.com |

| Carbon Source | Glucose, Maltose (B56501) | Serves as an energy source for microbial growth and enzyme production. The addition of a suitable carbon source like glucose or maltose can significantly enhance decolorization. | journalijar.comijarbs.com |

| Nitrogen Source | Yeast Extract, Gelatine | Essential for microbial metabolism and the synthesis of enzymes. Yeast extract and gelatine have been shown to improve the production of ligninolytic enzymes and dye removal. | ndpublisher.inijarbs.com |

Table 1: Optimized Parameters for Bioremediation of this compound

Reductive Degradation (e.g., Iron Powder Reduction)

Reductive degradation using zero-valent iron (ZVI) or iron powder is a chemical method that has proven effective for the decolorization of azo dyes like this compound. nukleonika.plupc.edu This process involves a redox reaction where the iron atoms at the surface lose electrons, which then cleave the azo bonds of the dye molecules. upc.edu

Degradation Product Identification and Pathway Elucidation (e.g., GC/MS, UV-Vis, FTIR)

The elucidation of the degradation pathway of this compound (RR2) is critically dependent on the accurate identification of its intermediate and final breakdown products. Various analytical techniques are employed to monitor the decolorization process and characterize the resulting molecules. Techniques such as Gas Chromatography-Mass Spectrometry (GC/MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are instrumental in this process. jabsonline.orgchem-soc.sinih.gov

UV-Vis spectroscopy is frequently used to monitor the decolonization kinetics by observing the decrease in the absorbance peak in the visible region, which is characteristic of the dye's chromophore. chem-soc.si For instance, the main visible absorption peak for RR2 is around 540 nm. Changes in the UV-Vis spectrum, such as the disappearance of this peak and the emergence of new peaks at different wavelengths, indicate the cleavage of the azo bond and the formation of aromatic byproducts. core.ac.uk

FTIR spectroscopy helps in identifying the functional groups present in the parent dye and its degradation metabolites. The disappearance of peaks corresponding to the azo bond (-N=N-) and the appearance of new peaks, for example, those for amino groups (-NH2), confirm the reductive cleavage of the dye. chem-soc.sinih.govfrontiersin.org This technique provides evidence for the transformation of the dye's molecular structure. jabsonline.org

GC/MS analysis is a powerful tool for separating and identifying the volatile and semi-volatile organic compounds formed during degradation. chem-soc.sinih.gov This method has been crucial in identifying key intermediates in the degradation pathway of RR2, including hydrogenated structures and various aromatic derivatives. nih.govscispace.com

Table 1: Analytical Techniques in this compound Degradation Analysis

| Analytical Technique | Application in Degradation Studies | Key Findings |

|---|---|---|

| GC/MS | Separation and identification of volatile degradation products. | Identifies specific intermediates like substituted benzenes and naphthalenes. nih.gov |

| UV-Vis Spectroscopy | Monitoring the rate of decolorization by measuring absorbance changes. | Confirms cleavage of the chromophore (azo bond) by observing the disappearance of the visible light absorption peak. core.ac.uk |

| FTIR Spectroscopy | Identification of functional groups in parent dye and metabolites. | Confirms the breaking of the azo bond and the formation of new functional groups such as amines. jabsonline.orgfrontiersin.org |

Formation of Hydrogenated Azo Structures

A key initial step in the reductive degradation of this compound involves the hydrogenation of the azo bond (-N=N-). In processes utilizing iron powder for reduction, GC/MS analysis has successfully identified the formation of a hydrogenated azo structure as an important intermediate step. nih.govscispace.com This transformation precedes the complete cleavage of the nitrogen-nitrogen double bond.

The reaction can be represented by the addition of hydrogen across the azo linkage, forming a hydrazo intermediate (Ar-NH-NH-Ar'). The presence of this structure is often transient. Spectroscopic analysis, particularly UV-Vis, can indicate this transformation through specific changes in the absorption spectrum. For example, a decrease in the absorbance peak around 245 nm, which is characteristic of the hydrogenated azo bond structure, can signify the disruption of these bonds as the degradation proceeds further. core.ac.uk This initial reductive step is crucial as it breaks the chromophore responsible for the dye's color and initiates the breakdown of the large dye molecule into smaller, less complex compounds.

Formation of Substituted Benzene (B151609) and Naphthalene (B1677914) Derivatives

Following the initial hydrogenation and subsequent cleavage of the azo bond, the degradation of this compound yields a variety of smaller aromatic compounds. nih.gov The original dye molecule is composed of substituted naphthalene and benzene ring systems linked by the azo bridge, and its breakdown logically results in derivatives of these parent structures. imrpress.com

GC/MS analyses have been pivotal in identifying these degradation products. nih.gov Studies on the degradation of RR2 have confirmed the formation of substituted benzene and naphthalene compounds. nih.govscispace.com For example, during the biodegradation of RR2, the aromatic amine aniline (B41778) has been identified as one of the intermediate products. core.ac.uk Theoretical studies using density functional theory on the degradation of RR2 by hydroxyl radicals also predict the formation of phenol as a degradation product. rsc.org

The specific derivatives formed depend on the degradation method employed (e.g., anaerobic reduction, advanced oxidation processes). These smaller aromatic amines and phenolic compounds are generally colorless but represent the core structural units of the original dye. Their identification is essential for constructing a complete degradation pathway and understanding the transformation of the parent pollutant. jabsonline.org

Table 2: Identified Degradation Products of this compound

| Product Class | Specific Compound/Structure | Analytical Method | Source |

|---|---|---|---|

| Hydrogenated Azo Structures | Hydrogenated azo intermediate | GC/MS | nih.gov, scispace.com |

| Substituted Benzene Derivatives | Aniline | Not specified in source, but typically GC/MS | core.ac.uk |

| Phenol | Predicted by Density Functional Theory | rsc.org |

| Substituted Naphthalene Derivatives | Substituted Naphthalene | GC/MS | nih.gov, scispace.com |

Ecotoxicity and Detoxification Studies of C.i. Reactive Red 2 and Its Degradation Products

Acute and Chronic Toxicity Assessment

C.I. Reactive Red 2, a member of the azo dye family, presents a complex ecotoxicological profile. Azo dyes, in their intact form, generally exhibit low acute toxicity. scbt.com However, the primary concern lies in their potential for chronic toxicity and the hazardous nature of their breakdown products. semanticscholar.org The main mechanism of concern is the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines. scbt.com Many of these aromatic amines are known to be carcinogenic and/or mutagenic. scbt.comnih.gov

The health risks associated with azo dyes and their metabolites include potential adsorption through the gastrointestinal tract, skin, and lungs. semanticscholar.org While the parent dye may cause irritation to the eyes and respiratory tract, the chronic effects are linked to its degradation products. scbt.comspectrumchemical.com The aromatic amines formed from the cleavage of the dye are considered the primary mutagenic moieties. scbt.com These amines can be metabolically activated by liver enzymes, such as cytochrome P450 isozymes, to form N-hydroxylarylamines, which can then interact with DNA and are thought to contribute to the carcinogenicity of many azo dyes. scbt.com Therefore, the toxicological assessment of this compound must consider not only the parent compound but also its potential to degrade into more hazardous aromatic amines under various environmental conditions. scbt.comsemanticscholar.org

Impact on Aquatic Organisms (e.g., Daphnia magna)

The impact of reactive azo dyes on aquatic ecosystems is a significant area of study. Research indicates that dyes like this compound can be harmful to aquatic organisms. The cladoceran Daphnia magna is a standard model organism for ecotoxicological testing, and studies have evaluated the toxicity of reactive dyes and their effluents on this species. Exposure to these dyes can lead to reduced mobility and reproduction in Daphnia magna.

Toxicity tests using Daphnia magna are also crucial for evaluating the effectiveness of detoxification processes. For instance, in studies on similar dyes, the toxicity of the dye effluent before treatment was significantly higher than after treatment. One study on C.I. Direct Yellow 50 showed that the 96-hour lethal concentration for 50% of the Daphnia magna population (LC50) increased from 16 mg/L in the untreated effluent to 44.7 mg/L after a UVA/TiO2 photocatalytic degradation process. jwent.net This corresponds to a decrease in the mortality rate from 96.7% to 43.3% after 96 hours of exposure, demonstrating a significant reduction in aquatic toxicity through treatment. jwent.netjwent.net

| Organism | Dye/Effluent | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Daphnia magna | Reactive Azo Dyes | - | Can cause mortality. | |

| Daphnia magna | This compound | 5.0 mg/L | Reduced reproduction and mobility. | |

| Daphnia magna | Untreated C.I. Direct Yellow 50 Effluent | 16 mg/L | LC50 (96 h); 96.7% mortality. | jwent.netjwent.net |

| Daphnia magna | Treated C.I. Direct Yellow 50 Effluent | 44.7 mg/L | LC50 (96 h); 43.3% mortality. | jwent.netjwent.net |

Phytotoxicity Assessment (e.g., Seed Germination and Seedling Growth)

Phytotoxicity tests are essential for determining the environmental impact of this compound and its degradation products on plant life, particularly for assessing the suitability of treated wastewater for irrigation. Studies have consistently shown that the untreated dye inhibits seed germination and seedling growth in various plant species. neptjournal.commdpi.com

For example, one study on Reactive Red 22 (RR-22) at a concentration of 100 ppm revealed a very low germination rate for Vigna mungo (30%) and Vigna radiata (20%) seeds compared to the control (distilled water). neptjournal.com However, after biodegradation of the dye, the resulting metabolites showed significantly less toxicity, with the shoot and root lengths of the seedlings being much closer to those of the control group. neptjournal.com Similarly, research on Reactive Red 120 (RR120) found that at 50 ppm, the untreated dye caused a 63.3% inhibition of germination in Vigna radiata. mdpi.com Following treatment with a bacterial consortium, the resulting metabolites led to a significant improvement in seed germination and an increase in root and shoot lengths. mdpi.com This demonstrates that while the parent dye is phytotoxic, effective biodegradation can detoxify the effluent, making it safer for agricultural use. scholarena.comnih.gov

| Dye | Plant Species | Sample | Germination (%) | Root Length (cm) | Shoot Length (cm) | Source |

|---|---|---|---|---|---|---|

| Reactive Red 22 (100 ppm) | Vigna radiata | Untreated Dye | 20% | - | - | neptjournal.com |

| Degraded Metabolites | Good Growth | ~3.13 | ~8.11 | |||

| Reactive Red 120 (50 ppm) | Vigna radiata (Mung Bean) | Untreated Dye | 36.7% (63.3% inhibition) | 4.23 | 7.76 | mdpi.com |

| Treated with Consortium JR3 | Improved | Improved | Improved | |||

| Reactive Red 141 (500 mg/L) | Vigna radiata (Mung Bean) | Untreated Dye | 62.5% | 3.72 | 16.01 | nih.gov |

| Degraded Metabolites | Reduced Phytotoxicity | - | - |

Cytotoxicity and Mutagenicity Endpoints

The cytotoxic and mutagenic potential of this compound and its byproducts is a critical aspect of its toxicological evaluation. Azo dyes as a class are a concern for their potential to induce mutagenicity and carcinogenicity. scbt.com This is primarily attributed to their reductive cleavage into component aromatic amines. scbt.com Some azo dyes that can be split into carcinogenic arylamines are considered possible carcinogens themselves. scbt.com

Mutagenicity assessments, such as the Ames test using Salmonella Typhimurium, have been employed to evaluate the risk. For a similar dye, C.I. Reactive Red 220, the number of revertant colonies exceeded twice that of the spontaneous revertants at the highest tested dose, classifying the untreated dye as mutagenic. scholarena.com Importantly, after biodegradation, the mutagenicity was found to decrease significantly. scholarena.com

Cytotoxicity studies on human cell lines provide further insight. In an evaluation of several reactive dyes, including Reactive Red 120, concentration-dependent cytotoxicity was observed in human keratinocyte (HaCaT) and human hepatic (HepaRG) cell lines. ecotoxbrasil.org.brresearchgate.net The study found that while the dyes could cause cytotoxicity, particularly in skin cells, they did not show genotoxic effects under the tested conditions. ecotoxbrasil.org.brresearchgate.net This suggests that while the parent dyes may have cytotoxic properties, their potential to cause DNA damage might be low, although the mutagenicity of their degradation products remains a key concern. scbt.com

Detoxification Strategies and Ecotoxicity Reduction through Treatment Processes

Numerous strategies have been developed to decolorize and detoxify wastewater containing this compound. These methods aim to break down the complex aromatic structure of the dye into simpler, less toxic compounds. nih.gov The effectiveness of these treatments is often measured not just by color removal but also by a reduction in ecotoxicity, confirmed through phytotoxicity and aquatic toxicity assays. mdpi.comresearchgate.net

Biological treatments have shown significant promise. A newly isolated bacterial strain, Pseudomonas sp. SUK1, was able to decolorize Reactive Red 2 and reduce the Chemical Oxygen Demand (COD) by 52% within 24 hours. nih.govresearchgate.net The resulting degradation products were found to be non-toxic in phytotoxicity studies. nih.govresearchgate.net Fungal bioremediation, for instance using Phanerochaete chrysosporium, has also proven effective in decolorizing the dye, achieving over 95% decolorization in five days.

Advanced Oxidation Processes (AOPs) are another effective approach. These processes utilize highly reactive hydroxyl radicals (•OH) to degrade the dye molecules. semanticscholar.orgresearchgate.net Systems such as UV/chlorine oxidation, O₃/H₂O₂/Fe³⁺, and Fenton-like reactions have been successfully used. researchgate.netnih.gov Studies show that AOPs can achieve over 95% decolorization and significantly reduce the toxicity of the dye effluent, as confirmed by bioassays with organisms like Daphnia magna. jwent.netjwent.net The combination of different methods, such as anaerobic-aerobic treatments, can also lead to high decolorization efficiency (>98%) and a significant reduction in the phytotoxicity of the treated wastewater. nih.gov These findings underscore the importance of treating dye-laden wastewater to mitigate its adverse environmental effects. mdpi.comchem-soc.si

Analytical Methodologies for C.i. Reactive Red 2 Research

Spectrophotometric Analysis (UV-Vis) for Decolorization and Concentration Monitoring

Spectrophotometry, specifically in the ultraviolet-visible (UV-Vis) range, is a primary and widely used method for tracking the decolorization of C.I. Reactive Red 2 (RR2) in aqueous solutions. This technique relies on the principle that the dye's chromophore, the part of the molecule responsible for its color, absorbs light at a characteristic wavelength. For this compound, the maximum absorbance (λmax) is typically observed in the visible region at approximately 538-543 nm and in the UV region around 288 nm.

The degree of decolorization is quantified by measuring the decrease in absorbance at the λmax over time. ijcmas.com This approach is fundamental in studies evaluating the efficacy of various treatment processes, such as advanced oxidation processes (AOPs) and biological degradation. For instance, in studies of Fenton and photo-Fenton oxidation, UV-Vis spectrophotometry was used to determine color degradation, with results showing up to 99.9% color removal under optimal conditions. researchgate.net Similarly, in biological decolorization studies, the disappearance of the peak at the dye's λmax indicates the breakdown of the chromophoric structure. scholarena.com

The concentration of the dye in a solution can be determined by creating a calibration curve that plots absorbance against known concentrations of the dye. This allows for the quantitative monitoring of the dye's removal during treatment processes. nih.gov

Table 1: UV-Vis Spectrophotometric Data for this compound and Related Dyes

| Dye | Maximum Absorbance (λmax) | Reference |

| This compound | 538 nm, 543 nm, 288 nm | researchgate.net |

| C.I. Reactive Red 220 | 514 nm | scholarena.com |

| C.I. Reactive Red 228 | 510 nm | ncsu.edu |

| Procion Red MX-5B (similar structure) | 538 nm | researchgate.net |

Chromatographic Techniques (e.g., HPLC, GC/MS) for Degradation Product Analysis

While UV-Vis spectrophotometry indicates color removal, it does not provide information about the chemical nature of the degradation byproducts, which may still be organic and potentially harmful. Chromatographic techniques are essential for separating and identifying these intermediate and final degradation products.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing the complex mixtures that result from the degradation of this compound. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. researchgate.net It can be used to track the disappearance of the parent dye molecule and the appearance of degradation products over time. omicsonline.org In the analysis of reactive dyes, HPLC has been employed to study the byproducts of hydrolysis and degradation under various conditions. researchgate.net For example, HPLC analysis of degraded Reactive Red 141 showed the disappearance of the parent peak and the emergence of new peaks corresponding to metabolites. chem-soc.si

Gas Chromatography-Mass Spectrometry (GC/MS) is another critical technique, particularly for identifying volatile and semi-volatile organic compounds. After separation by gas chromatography, the compounds are fragmented and analyzed by mass spectrometry, which provides a unique mass spectrum or "fingerprint" for each compound, allowing for its identification. icm.edu.pl GC/MS analysis has been instrumental in elucidating the degradation pathways of azo dyes by identifying smaller aromatic amines and other breakdown products. chem-soc.sibiorxiv.org For instance, in the degradation of a similar reactive red dye, GC-MS was used to identify intermediates like naphthalene (B1677914) diazonium and p-dinitrobenzene. chem-soc.si

Table 2: Chromatographic Analysis of Reactive Dye Degradation Products

| Analytical Technique | Dye | Identified Degradation Products | Reference |

| HPLC | Reactive Red | 4-amino, 3-hydronapthalenesulphonic acid, 4-aminobenzenesulphonate (sulphanilic acid), α-ketoglutaric acid | omicsonline.org |

| GC-MS | Reactive Red 141 | Naphthalene diazonium, p-dinitrobenzene, 2-nitroso naphthol | chem-soc.si |

| GC-MS | C.I. Reactive Blue 172 | 4-(ethenylsulfonyl) aniline (B41778), 1-amino-1-(4-aminophenyl) propan-2-one | researchgate.net |

Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) for Mineralization Assessment

Total Organic Carbon (TOC) analysis directly measures the total amount of carbon bound in organic compounds in a sample. A significant reduction in TOC indicates that the organic dye molecules are being broken down and removed from the solution, not just transformed into colorless organic byproducts. mdpi.com

Table 3: Mineralization and Decolorization Efficiency in this compound Treatment

| Treatment Process | Initial RR2 Concentration | Decolorization Efficiency (%) | COD Removal (%) | TOC Removal (%) | Reference |

| Photo-Fenton | 150 ppm | 99.9 | 95 | Not Reported | researchgate.net |

| Fenton Oxidation | 100 ppm | 98.5 | Not Reported | 46.4 | |

| Coagulation/Adsorption | Not Specified | >90 | 91.3 - 95.5 | 99.2 - 99.8 | ajol.info |

| Anaerobic Bioreactor | 100 mg/L | >76 | ~80 | Not Reported |

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Changes

Fourier Transform Infrared (FTIR) Spectroscopy is a valuable analytical tool for identifying the functional groups present in a molecule and monitoring changes in its chemical structure. By analyzing the absorption of infrared radiation at specific frequencies, FTIR can detect the presence of key chemical bonds. scienceworldjournal.org

In the context of this compound degradation, FTIR is used to confirm the breakdown of the dye's structure. The disappearance of characteristic peaks associated with the azo bond (–N=N–), aromatic rings, and sulfonic groups, and the appearance of new peaks, provides evidence of the dye's transformation. scholarena.comneptjournal.com For example, in the biodegradation of a similar reactive red dye, the disappearance of absorption peaks and the emergence of new ones in the FTIR spectrum confirmed the breakdown of the dye molecule. scholarena.com This technique can also be used to characterize the structure of the original dye and its synthesized derivatives.

Table 4: Key FTIR Spectral Bands for this compound and its Degradation

| Wavenumber (cm⁻¹) | Assignment | Significance in Degradation Analysis | Reference |

| ~3400-3500 | -OH and -NH stretching | Appearance or change indicates hydrolysis and amine formation | scholarena.com |

| ~1620-1640 | -C=O stretching, Azo (-N=N-) bond | Disappearance or decrease indicates azo bond cleavage | scholarena.com |

| ~1100-1141 | -S=O stretching (sulfonic groups) | Disappearance indicates desulfonation | scholarena.comscienceworldjournal.org |

| ~850 | C-H deformation of alicyclic CH₂ | Appearance of new bands can indicate formation of saturated rings | scholarena.com |

Oxidation-Reduction Potential (ORP) Monitoring in Biological Systems

Oxidation-Reduction Potential (ORP) , also known as redox potential, is a measure of a system's tendency to either gain or lose electrons. In biological wastewater treatment systems, ORP is a critical parameter for monitoring and controlling the metabolic activity of microorganisms involved in the degradation of pollutants like this compound. ysi.com

ORP is measured in millivolts (mV), with positive values indicating oxidizing conditions and negative values indicating reducing (anaerobic) conditions. The anaerobic degradation of azo dyes, which involves the reductive cleavage of the azo bond, is highly dependent on the redox potential of the system. Studies have shown that for the microbial decolorization of this compound under anaerobic conditions, the ORP values decreased significantly, creating the necessary reducing environment for the breakdown of the dye. researchgate.netcapes.gov.br Monitoring ORP allows for the optimization of reactor conditions to ensure efficient biological degradation. For instance, in one study, ORP values decreased from above -150 mV to less than -275 mV, which coincided with effective color removal. researchgate.netcapes.gov.br

Q & A

Q. What are the key physicochemical properties of C.I. Reactive Red 2 that influence its reactivity in aqueous solutions?

this compound (RR2) is an azo dye characterized by sulfonic acid groups, which enhance its solubility in water. Key properties include its absorption maxima (λmax) in the visible spectrum (e.g., ~540 nm), pH-dependent stability, and redox behavior. Researchers should measure its logP (partition coefficient) to assess hydrophobicity and use techniques like UV-Vis spectroscopy to monitor degradation kinetics. Stability under varying pH (e.g., 3–10) must be tested to determine optimal reaction conditions for studies involving photodegradation or catalytic oxidation .

Q. How can researchers design experiments to synthesize and characterize this compound derivatives for enhanced stability?

Synthesis of derivatives often involves modifying the azo bond or sulfonic groups. A methodological approach includes:

Synthesis : Use diazotization-coupling reactions under controlled pH (e.g., 0–5°C, pH 8–10).

Characterization : Employ FTIR to confirm functional groups, XRD for crystallinity, and SEM for surface morphology.

Stability Testing : Compare degradation rates under UV light or oxidizing agents (e.g., H2O2) .

Advanced Research Questions

Q. How can conflicting data on the degradation efficiency of this compound using heterogeneous Fenton-like catalysts be resolved?

Discrepancies often arise from variations in catalyst preparation (e.g., Fe loading in ZSM-5 zeolites) or reaction conditions (pH, H2O2 concentration). To address contradictions:

- Systematic Replication : Reproduce studies using identical catalysts (e.g., FeZSM-5 with 42 Fe ions) and parameters (pH 3.5, 0.067 M H2O2).

- Kinetic Modeling : Apply rate equations (e.g., −rA₀ = 9.4×10⁴e^(−38.8/RT)CRR141,0CH2O2,0^0.184) to compare theoretical and experimental degradation rates.

- Leachate Analysis : Monitor Fe ion leakage via ICP-AES to distinguish homogeneous vs. heterogeneous catalytic contributions .

Q. What experimental strategies optimize the mineralization of this compound while minimizing secondary pollution from iron-based catalysts?

Mineralization requires balancing catalyst efficiency and Fe leaching:

Catalyst Optimization : Use FeZSM-5 with higher Si/Al ratios to reduce Fe leaching.

Hybrid Systems : Combine Fenton-like oxidation with adsorption (e.g., activated carbon) to capture leached Fe ions.

Operando Spectroscopy : Track intermediate byproducts (e.g., aromatic amines) via LC-MS to ensure complete mineralization .

Methodological Challenges

Q. How should researchers design controlled experiments to isolate the effects of pH on this compound degradation kinetics?

- Variable Isolation : Fix all parameters (e.g., H2O2 concentration, temperature) while varying pH (2–10).

- Buffer Selection : Use non-complexing buffers (e.g., phosphate for pH 3–7, borate for pH 8–10) to avoid side reactions.

- Kinetic Profiling : Collect time-resolved UV-Vis data to calculate pseudo-first-order rate constants (kobs) at each pH .

Q. What statistical approaches are recommended for analyzing contradictory data on catalytic efficiency across studies?

- Meta-Analysis : Pool datasets from published studies and apply ANOVA to identify significant variables (e.g., catalyst type, H2O2 concentration).

- Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in kinetic parameters (e.g., activation energy).

- Machine Learning : Train models on experimental conditions to predict optimal degradation parameters .

Data Interpretation and Validation

Q. How can researchers validate the completeness of this compound degradation in complex wastewater matrices?

- TOC vs. COD : Measure Total Organic Carbon (TOC) to confirm mineralization, not just decolorization (COD reduction).

- Toxicity Assays : Use bioassays (e.g., Daphnia magna mortality) to ensure degradation byproducts are non-toxic.

- Cross-Validation : Compare HPLC and UV-Vis results to rule out interference from matrix components .

Experimental Design Tables

| Parameter | Optimal Range for Degradation | Key Techniques |

|---|---|---|

| pH | 3.5–4.5 | pH-stat, UV-Vis kinetics |

| H2O2 Concentration | 0.007–0.067 M | Titration, kinetic modeling |

| Catalyst Loading (FeZSM-5) | 0.5–2.0 g/L | ICP-AES, SEM-EDS |

| Temperature | 298–333 K | Arrhenius plot analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.